6-Methoxy-1-benzothiophene-3-carbonitrile
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Overview
Description
6-Methoxy-1-benzothiophene-3-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a methoxy group at the 6th position and a carbonitrile group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzonitrile with S-(cyanomethyl) O-ethyl carbodithionate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMSO (Dimethyl sulfoxide) . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Methoxy-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but with an amino group instead of a methoxy group.
6-Methoxy-1-benzothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
6-Methoxy-1-benzothiophene-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which allows for a wide range of chemical modifications and applications. Its unique structure makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H7NOS |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
6-methoxy-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C10H7NOS/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6H,1H3 |
InChI Key |
JOFMSQFUQZQHDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CS2)C#N |
Origin of Product |
United States |
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